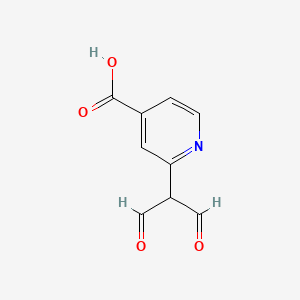
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 1,3-dioxopropan-2-yl group at the 2-position. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the formula C₅H₅N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with a suitable dioxopropane derivative under controlled conditions. One common method involves the use of pyridine-4-carboxylic acid and 1,3-dioxopropane in the presence of a catalyst such as Fe₃O₄ nanoparticles. The reaction is carried out under solvent-free conditions, which makes it environmentally benign and efficient .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of magnetic catalysts, such as Fe₃O₄ nanoparticles functionalized with pyridine-4-carboxylic acid, has been reported to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms such as alcohols or aldehydes.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Functionalized derivatives are used in the study of enzyme interactions and as probes in biochemical assays.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks the 1,3-dioxopropan-2-yl group.
Nicotinic acid (3-pyridinecarboxylic acid): Differently substituted pyridinecarboxylic acid.
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with the carboxylic acid group at the 4-position.
Uniqueness: 2-(1,3-Dioxopropan-2-yl)pyridine-4-carboxylic acid is unique due to the presence of the 1,3-dioxopropan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
861221-49-0 |
|---|---|
Molekularformel |
C9H7NO4 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
2-(1,3-dioxopropan-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-7(5-12)8-3-6(9(13)14)1-2-10-8/h1-5,7H,(H,13,14) |
InChI-Schlüssel |
HXAOOEVQMRXJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(=O)O)C(C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



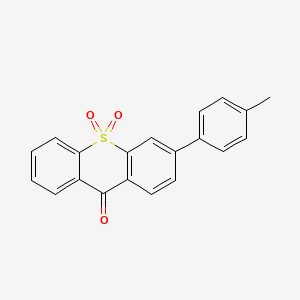


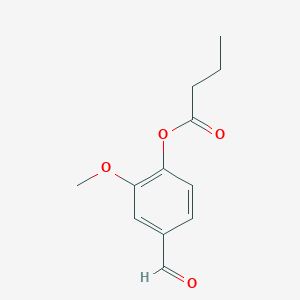
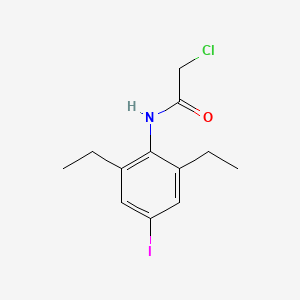
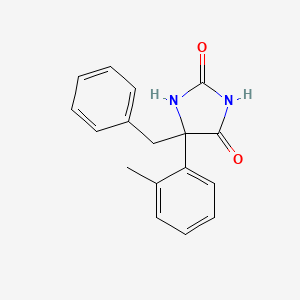
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
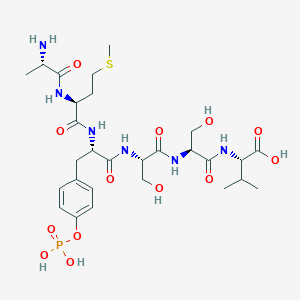

![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)

![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
